molecular formula C14H16N4O3S2 B2355699 N-(5-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)propionamide CAS No. 392293-46-8

N-(5-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)propionamide

Cat. No. B2355699
CAS RN: 392293-46-8
M. Wt: 352.43
InChI Key: JPRMLDSRRONHGE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The description of an organic compound usually includes its IUPAC name, molecular formula, and structural formula. The IUPAC name is based on the longest carbon chain in the molecule and the functional groups present .


Synthesis Analysis

This involves detailing the chemical reactions used to synthesize the compound. It includes the starting materials, reagents, and conditions of the reaction .


Molecular Structure Analysis

This involves determining the 3D structure of the molecule. Techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes the conditions of the reaction, the products formed, and the mechanism of the reaction .


Physical And Chemical Properties Analysis

This includes studying properties like melting point, boiling point, solubility, and reactivity .

Scientific Research Applications

Synthesis and Characterization

The synthesis of N-(5-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)propionamide derivatives often involves reactions that yield compounds with significant biological activities. For instance, the efficient synthesis of novel derivatives as potential antibacterial and antifungal agents has been reported, with some compounds showing similar levels of activity to standard agents like Ampicilline and Flucanazole (Helal et al., 2013). Additionally, these compounds have been evaluated for their antimicrobial properties, indicating their potential in addressing microbial resistance issues.

Biological Activities and Therapeutic Applications

  • Antibacterial and Antifungal Activities : A significant number of studies have focused on evaluating the antibacterial and antifungal activities of these derivatives. Research has shown that certain synthesized compounds exhibit appreciable activity against various bacterial and fungal strains, highlighting their potential as novel antimicrobial agents (Chandrakantha et al., 2014).

  • Anticancer Activity : Some derivatives have demonstrated promising anticancer activities. For example, novel derivatives have been synthesized with potential inhibitory effects on certain cancer cell lines, suggesting these compounds could be developed into anticancer drugs (Tumosienė et al., 2020).

  • Nematocidal Activity : Studies have also explored the nematocidal activities of these compounds, with findings indicating that certain derivatives exhibit good activity against Bursaphelenchus xylophilus, a pathogen responsible for pine wilt disease. This suggests a potential agricultural application in controlling nematode-related plant diseases (Liu et al., 2022).

  • Antioxidant Activity : The antioxidant properties of some derivatives have been assessed, revealing that certain compounds exhibit higher antioxidant activity than standard antioxidants like ascorbic acid. This property is crucial for developing therapeutic agents aimed at mitigating oxidative stress-related diseases (Tumosienė et al., 2020).

Mechanism of Action

This is typically used in the context of drugs and describes how the compound interacts with biological systems .

Safety and Hazards

This involves studying the toxicity of the compound and any risks associated with handling it .

properties

IUPAC Name

N-[5-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4O3S2/c1-3-11(19)16-13-17-18-14(23-13)22-8-12(20)15-9-4-6-10(21-2)7-5-9/h4-7H,3,8H2,1-2H3,(H,15,20)(H,16,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPRMLDSRRONHGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=NN=C(S1)SCC(=O)NC2=CC=C(C=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.